molecular formula C10H9BrFNO3 B448144 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid CAS No. 354545-86-1

4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid

Cat. No.: B448144
CAS No.: 354545-86-1
M. Wt: 290.09g/mol
InChI Key: WMYVIYFGMWYGMO-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid is a brominated and fluorinated succinamic acid derivative of significant interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a bromo-fluoroanilino group attached to a 4-oxobutanoic acid backbone, makes it a valuable intermediate for the synthesis of more complex molecules and a candidate for probing biological pathways. The core succinamic acid structure is a known motif in the development of compounds with various biological activities. Research on structurally related molecules indicates potential applications in oncology research , where similar compounds have shown promising effects in inhibiting cancer cell growth, such as in studies involving MCF-7 breast cancer and HepG2 liver cancer cell lines . The mechanism of action for such compounds often involves the modulation of apoptotic pathways and induction of cell cycle arrest . Furthermore, the presence of both bromine and fluorine atoms enhances the molecule's potential as a versatile building block in organic synthesis. The halogen substituents provide sites for further functionalization via metal-catalyzed cross-coupling reactions, enabling the creation of libraries of derivatives for structure-activity relationship (SAR) studies . This compound is strictly for research applications in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(4-bromo-2-fluoroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO3/c11-6-1-2-8(7(12)5-6)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYVIYFGMWYGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 4-Bromo-2-fluoroaniline

The primary synthetic route begins with 4-bromo-2-fluoroaniline, which undergoes acylation to introduce the 4-oxobutanoic acid group. Two predominant methods are employed:

Succinic Anhydride-Mediated Acylation

Reacting 4-bromo-2-fluoroaniline with succinic anhydride in tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of pyridine or triethylamine (TEA) yields the intermediate amide. Subsequent hydrolysis of the ester group under acidic or basic conditions generates the final carboxylic acid.

Representative Procedure:

  • Reactants: 4-Bromo-2-fluoroaniline (1.0 equiv), succinic anhydride (1.2 equiv), pyridine (1.5 equiv).

  • Conditions: Reflux in THF for 12 hours.

  • Work-up: Filtration, solvent evaporation, and recrystallization from ethanol/water.

  • Yield: 75–80%.

Succinyl Chloride as Acylating Agent

Succinyl chloride offers a more reactive alternative, particularly in non-polar solvents like DCM. The reaction proceeds at 0°C to room temperature to minimize side reactions.

Data Table 1: Comparative Analysis of Acylation Methods

Acylating AgentSolventBaseTemperatureYield
Succinic anhydrideTHFPyridineReflux75%
Succinyl chlorideDCMTEA0°C to RT82%

Industrial-Scale Production

Industrial protocols prioritize cost efficiency and scalability. Key considerations include:

  • Catalyst Optimization: Transition metal catalysts (e.g., copper or palladium) enhance reaction rates in coupling steps.

  • Temperature Control: Maintaining 60–80°C prevents decomposition of heat-sensitive intermediates.

  • Purification Techniques: Recrystallization using ethanol/water mixtures achieves >95% purity, while chromatography is reserved for high-value derivatives.

Mechanistic Insights and Side Reactions

Nucleophilic Acyl Substitution

The amine group of 4-bromo-2-fluoroaniline attacks the electrophilic carbonyl carbon of succinic anhydride or chloride, forming a tetrahedral intermediate that collapses to release the amide bond. Steric hindrance from the bromo and fluoro substituents slightly reduces reaction rates compared to unsubstituted anilines.

Competing Pathways

  • Ester Hydrolysis: Premature hydrolysis of succinic anhydride in aqueous conditions reduces yields, necessitating anhydrous solvents.

  • Oxidation: Overexposure to oxidizing agents (e.g., KMnO₄) can degrade the aniline ring, requiring inert atmospheres for sensitive steps.

Advanced Methodologies and Innovations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, a 10-minute irradiation at 100°C in DCM with TEA achieves 85% yield, compared to 12 hours under conventional heating.

Enzymatic Catalysis

Lipase-based catalysts (e.g., Candida antarctica lipase B) enable greener syntheses in aqueous media, though yields remain moderate (60–65%) .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted anilines or other derivatives.

Scientific Research Applications

Chemistry

4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid is primarily used as an intermediate in organic synthesis. It can facilitate the formation of more complex structures through various chemical transformations.

Key Reactions:

  • Oxidation: Can be oxidized to form corresponding oxides or carboxylic acids.
  • Reduction: Capable of being reduced to primary or secondary amines.
  • Substitution: The halogen atoms can be substituted with other functional groups, allowing for the diversification of chemical libraries.
Reaction TypeProductsCommon Reagents
OxidationCarboxylic acids, ketonesPotassium permanganate
ReductionPrimary/secondary aminesLithium aluminum hydride
SubstitutionSubstituted anilinesNucleophiles (amines, thiols)

Biology

Research has indicated that this compound may exhibit biological activity, particularly in relation to its interactions with biomolecules. Studies are ongoing to evaluate its potential therapeutic properties.

Potential Biological Activities:

  • Anti-inflammatory effects: Investigated for its ability to modulate inflammatory pathways.
  • Anticancer properties: Explored for its efficacy against various cancer cell lines.

Medicine

The compound is being explored for its therapeutic applications. Preliminary studies suggest it may have beneficial effects in treating conditions such as inflammation and cancer.

Case Study Insights:

  • Anti-inflammatory Activity: A study demonstrated that derivatives of this compound showed promise in reducing inflammatory markers in vitro.
  • Anticancer Activity: Another investigation indicated that this compound could inhibit tumor growth in specific cancer models, suggesting a potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Anilino Derivatives

4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid (CAS: 20266-25-5)
  • Molecular Formula: C₁₀H₁₀ClNO₃
  • Molecular Weight : 227.64 g/mol
  • Key Differences: Replaces bromo and fluorine with a single chlorine at the 2-position of the anilino ring. The reduced molecular weight and altered halogen positioning may influence electronic properties and binding interactions .
4-((4-Bromophenyl)amino)-4-oxobutanoic acid (CAS: 25589-41-7)
  • Molecular Formula: C₁₀H₁₀BrNO₃
  • Molecular Weight : 272.10 g/mol
  • Key Differences : Lacks the 2-fluoro substituent present in the target compound. The absence of fluorine reduces electronegativity and may decrease metabolic stability compared to the bromo-fluoro analog .
4-((2,4-Difluorophenyl)amino)-2-(isobutylamino)-4-oxobutanoic acid (CAS: 1048010-11-2)
  • Molecular Formula : C₁₄H₁₈F₂N₂O₃
  • Molecular Weight : 300.30 g/mol
  • Key Differences: Incorporates a 2,4-difluorophenyl group and an additional isobutylamino side chain.

Functionalized Anilino Derivatives

4-[4-(1-Azepanylcarbonyl)anilino]-4-oxobutanoic acid (CAS: N/A)
  • Molecular Formula : C₁₆H₂₂N₂O₃
  • Molecular Weight : 290.36 g/mol
  • Key Differences: Features a 1-azepanyl (7-membered ring) carbonyl group on the anilino ring. The larger substituent may sterically hinder interactions but introduces conformational flexibility .
4-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-4-oxobutanoic acid
  • Molecular Formula : C₁₄H₁₆FN₂O₅S
  • Molecular Weight : 342.35 g/mol (estimated)
  • Key Differences: Replaces the anilino group with a 4-fluorobenzenesulfonyl-piperazine moiety.

Methyl/Fluoro Hybrid Analogs

4-(3-Fluoro-4-methylanilino)-4-oxobutanoic acid
  • Molecular Formula: C₁₁H₁₂FNO₃
  • Molecular Weight : 225.22 g/mol
  • Key Differences : Substitutes bromo with a methyl group and shifts the fluorine to the 3-position. The smaller methyl group reduces steric bulk but may lower lipophilicity .

Structural and Property Trends

Table 1: Comparative Data for Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
Target Compound C₁₀H₉BrFNO₃ 290.09 354545-86-1 4-Bromo-2-fluoroanilino
4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid C₁₀H₁₀ClNO₃ 227.64 20266-25-5 2-Chloroanilino
4-((4-Bromophenyl)amino)-4-oxobutanoic acid C₁₀H₁₀BrNO₃ 272.10 25589-41-7 4-Bromoanilino
4-[4-(1-Azepanylcarbonyl)anilino]-4-oxo... C₁₆H₂₂N₂O₃ 290.36 N/A 4-(1-Azepanylcarbonyl)anilino

Key Observations:

Halogen Effects: Bromine increases molecular weight and lipophilicity compared to chlorine or fluorine.

Substituent Positioning : The 2-fluoro substituent in the target compound may induce steric or electronic effects distinct from analogs with halogens at other positions .

Functional Group Additions : Piperazine or azepane rings introduce basicity and conformational diversity, which could modulate solubility and pharmacokinetics .

Implications for Drug Design

While specific biological data are unavailable in the provided evidence, structural comparisons suggest:

  • The bromo-fluoro combination in the target compound balances lipophilicity and electronic effects, making it a candidate for optimizing kinase inhibitor scaffolds.
  • Chloro analogs (e.g., CAS 20266-25-5) offer lower molecular weight alternatives but may lack the metabolic stability conferred by fluorine .
  • Sulfonyl-piperazine derivatives (e.g., ) could serve as prodrugs due to enhanced solubility from ionizable groups .

Biological Activity

4-(4-Bromo-2-fluoroanilino)-4-oxobutanoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by the presence of a bromo and fluoro substituent on the aniline moiety, which may influence its biological interactions. Its structure can be represented as follows:

C10H8BrFNO3\text{C}_{10}\text{H}_{8}\text{BrFNO}_3

This compound is often used as an intermediate in the synthesis of more complex organic molecules and has been investigated for its therapeutic properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The interactions may lead to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or inflammation.
  • Signal Transduction Modulation : It can affect pathways related to cell proliferation and apoptosis.
  • Gene Expression Regulation : The compound may influence the expression of genes associated with disease pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that derivatives of this compound can inhibit tubulin polymerization, a critical process for cancer cell division.

Compound IC50 (μM) Cell Line Mechanism
4-(Bromo-F-Anilino)0.75HeLaTubulin polymerization inhibition
4-(Bromo-F-Anilino)1.02A549G2/M phase arrest

These results suggest that the compound could be a promising candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been explored for anti-inflammatory effects. Studies indicate that it may reduce the production of pro-inflammatory cytokines, thereby alleviating inflammation in various models.

Case Studies

  • In Vitro Studies
    • A study evaluated the effect of this compound on cancer cell lines (HeLa, A549). Results demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating potent antiproliferative effects.
  • In Vivo Studies
    • Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting its potential efficacy in vivo. The mechanism was linked to apoptosis induction and cell cycle arrest.

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